3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide
Overview
Description
3-Thia-6-azabicyclo[311]heptane 3,3-dioxide is a heterocyclic compound characterized by a bicyclic structure containing sulfur and nitrogen atoms
Mechanism of Action
Target of Action
The primary targets of 3-Thia-6-azabicyclo[31It’s known that this compound was incorporated into the structure of the antihistamine drug rupatidine . Antihistamines typically target histamine receptors, particularly H1 receptors, to alleviate allergy symptoms.
Mode of Action
The exact mode of action of 3-Thia-6-azabicyclo[31Given its incorporation into rupatidine, it’s plausible that it interacts with histamine receptors, possibly by acting as an antagonist .
Biochemical Pathways
The specific biochemical pathways affected by 3-Thia-6-azabicyclo[31If it functions similarly to other antihistamines, it likely impacts the histamine signaling pathway by blocking the action of histamine at the h1 receptor .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Thia-6-azabicyclo[31The incorporation of this compound into rupatidine led to a dramatic improvement in physicochemical properties , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of 3-Thia-6-azabicyclo[31If it functions as an antihistamine, it would likely reduce the physiological effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Preparation Methods
The synthesis of 3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide typically involves the reaction of appropriate precursors under specific conditions. One common method includes the use of sulfur and nitrogen-containing reagents to form the bicyclic structure. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced sulfur-containing products.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
3-Thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide can be compared with other similar compounds, such as:
3-Thia-6-azabicyclo[3.1.1]heptane: Lacks the dioxide functionality, resulting in different chemical properties and reactivity.
This compound 4-methylbenzenesulfonate: Contains an additional sulfonate group, which can influence its solubility and reactivity.
Properties
IUPAC Name |
3λ6-thia-6-azabicyclo[3.1.1]heptane 3,3-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2S/c7-9(8)2-4-1-5(3-9)6-4/h4-6H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOWLHOWZVURXRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CS(=O)(=O)CC1N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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